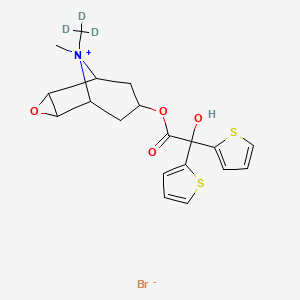

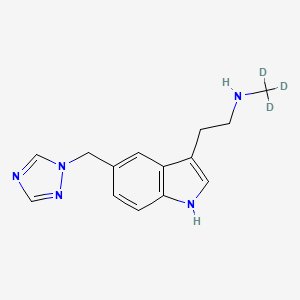

Tiotropium-d3 Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .

Synthesis Analysis

The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .Scientific Research Applications

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) and is a mainstay of pharmacological treatment in chronic obstructive pulmonary disease (COPD) . It is recommended as initial treatment for Global Initiative for Chronic Obstructive Lung Disease (GOLD) groups B, C, and D .

Improvement of Lung Function

Results of short- and long-term randomized, controlled clinical trials of Tiotropium in patients with COPD indicated that Tiotropium was safe and significantly improved lung function .

Enhancement of Health-Related Quality of Life

Tiotropium has been found to significantly improve the health-related quality of life in patients with COPD .

Increase in Exercise Endurance

Tiotropium has been shown to increase exercise endurance in patients with COPD .

Reduction of Dyspnea and Lung Hyperinflation

Tiotropium has been found to reduce dyspnea and lung hyperinflation in patients with COPD .

Reduction of COPD Exacerbations

Tiotropium is efficacious as a long-term, once-daily LAMA for the maintenance treatment of COPD and for reducing COPD exacerbations .

Mechanism of Action

Target of Action

Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .

Mode of Action

Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .

Biochemical Pathways

By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .

Result of Action

The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

Action Environment

The action, efficacy, and stability of Tiotropium-d3 Bromide can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .

Safety and Hazards

Future Directions

Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .

properties

IUPAC Name |

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiotropium-d3 Bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)